2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is an organic compound that features a bromophenoxy group and a difluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Preparation of 3-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 3-bromophenoxyacetic acid with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Amide Bond Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenoxy derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Hydrolysis Products: 3-bromophenoxyacetic acid and 2,4-difluoroaniline.
Scientific Research Applications
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy and difluorophenyl groups can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is unique due to the combination of bromophenoxy and difluorophenyl groups, which can impart specific chemical and biological properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-9-2-1-3-11(6-9)20-8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOYRJMEFBOYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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